molecular formula C20H15N3O4 B11058695 methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate

methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate

Cat. No.: B11058695
M. Wt: 361.3 g/mol
InChI Key: QCCHHTPOANORGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate is a complex organic compound that features an indole core substituted with cyano groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate typically involves the reaction of 5,6-dicyanoindole with 4-methoxyphenylacetate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted indoles or phenyl derivatives.

Scientific Research Applications

Methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyano groups and the indole core play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate is unique due to its combination of cyano groups and a methoxyphenyl group on an indole core. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 2-[5,6-dicyano-2-(4-methoxyphenyl)indol-1-yl]oxyacetate

InChI

InChI=1S/C20H15N3O4/c1-25-17-5-3-13(4-6-17)18-8-14-7-15(10-21)16(11-22)9-19(14)23(18)27-12-20(24)26-2/h3-9H,12H2,1-2H3

InChI Key

QCCHHTPOANORGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2OCC(=O)OC)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.